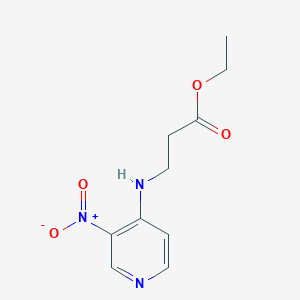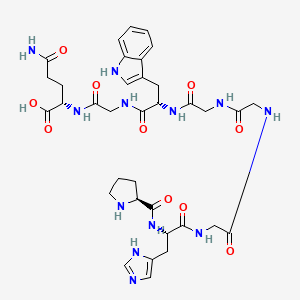
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- is a peptide compound composed of several amino acids This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the side chains of amino acids like tryptophan and histidine.
Reduction: Reducing agents can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific reagents like N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acid residues.
Aplicaciones Científicas De Investigación
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of bioactive peptides for pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamine: A single amino acid with various metabolic roles.
L-Prolyl-L-histidylglycyl: A shorter peptide with different bioactive properties.
L-tryptophylglycyl: Another peptide with distinct biological activities.
Uniqueness
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. Its combination of amino acids allows for specific interactions with biological targets, making it valuable for research and therapeutic applications.
Propiedades
Número CAS |
183871-89-8 |
|---|---|
Fórmula molecular |
C35H46N12O10 |
Peso molecular |
794.8 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H46N12O10/c36-27(48)8-7-24(35(56)57)45-31(52)17-43-32(53)25(10-19-12-39-22-5-2-1-4-21(19)22)46-30(51)16-41-28(49)14-40-29(50)15-42-33(54)26(11-20-13-37-18-44-20)47-34(55)23-6-3-9-38-23/h1-2,4-5,12-13,18,23-26,38-39H,3,6-11,14-17H2,(H2,36,48)(H,37,44)(H,40,50)(H,41,49)(H,42,54)(H,43,53)(H,45,52)(H,46,51)(H,47,55)(H,56,57)/t23-,24-,25-,26-/m0/s1 |
Clave InChI |
IKYMJDXXXGJUMB-CQJMVLFOSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


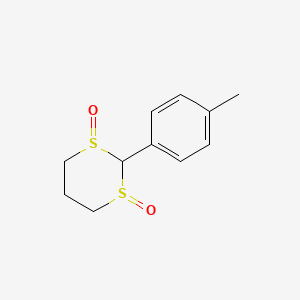

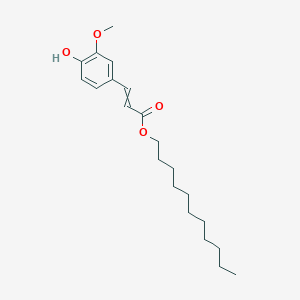
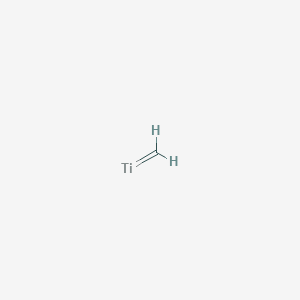
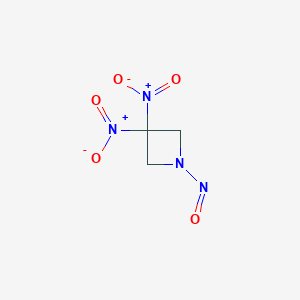
![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
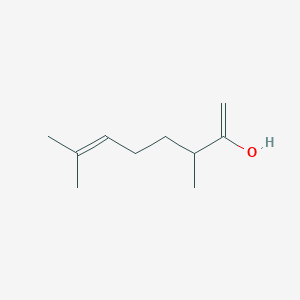
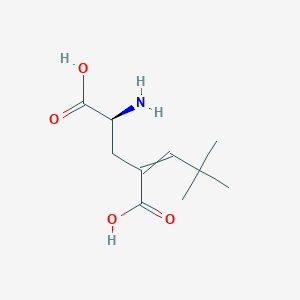
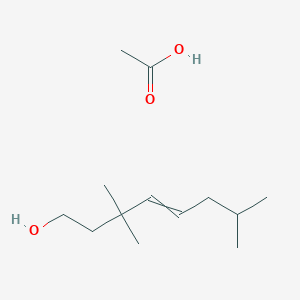
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
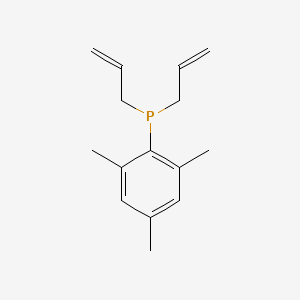
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
